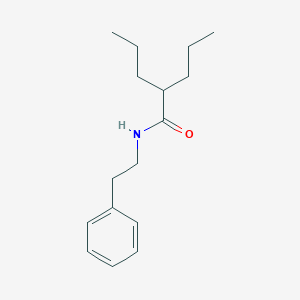

N-(2-phenylethyl)-2-propylpentanamide

Descripción

N-(2-phenylethyl)-2-propylpentanamide (CAS: 2936-17-6) is an amide derivative with the molecular formula C₁₆H₂₅NO and a molar mass of 247.38 g/mol . Its structure comprises a pentanamide backbone substituted with a 2-propyl group and a 2-phenylethylamine moiety.

Propiedades

Fórmula molecular |

C16H25NO |

|---|---|

Peso molecular |

247.38 g/mol |

Nombre IUPAC |

N-(2-phenylethyl)-2-propylpentanamide |

InChI |

InChI=1S/C16H25NO/c1-3-8-15(9-4-2)16(18)17-13-12-14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H,17,18) |

Clave InChI |

YUULYNUNKFUCPL-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NCCC1=CC=CC=C1 |

SMILES canónico |

CCCC(CCC)C(=O)NCCC1=CC=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The following analysis compares N-(2-phenylethyl)-2-propylpentanamide with structurally or functionally related compounds, emphasizing molecular features, pharmacological targets, and biological activity.

Structural and Pharmacological Comparison

Table 1: Key Properties of N-(2-phenylethyl)-2-propylpentanamide and Analogs

*HDACi: Histone deacetylase inhibitor

Structural Analysis and Activity

HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide): Structural Difference: Replaces the phenylethyl group with a hydroxyphenyl moiety. This compound exhibits HDAC inhibitory activity with IC₅₀ values in the μM range, significantly more potent than VPA (IC₅₀ in mM range) . Therapeutic Use: Demonstrates efficacy against triple-negative breast cancer cells .

Fentanyl Analogs (e.g., R 31 833, 4F-iBF) :

- Structural Difference : Incorporate a piperidine ring and aromatic substitutions (e.g., fluorophenyl).

- Impact : The piperidine ring is critical for binding to μ-opioid receptors, enabling ultra-high analgesic potency (e.g., R 31 833 is 10,031× more potent than morphine ) .

- Safety Profile : These compounds exhibit high safety margins (LD₅₀/ED₅₀ >25,000) but carry risks of respiratory depression due to opioid activity .

N-(bicyclo[1.1.1]pentan-1-yl)-2-propylpentanamide (20b): Structural Difference: Features a rigid bicyclic core instead of a linear chain.

Pharmacokinetic and Toxicological Considerations

- HO-AAVPA : Designed to mitigate VPA-associated hepatotoxicity. Preclinical studies show improved binding to human serum albumin (HSA), suggesting favorable distribution .

- Fentanyl Analogs : Rapid onset and short duration (e.g., R 30 730 acts within minutes but lasts <1 hour), making them suitable for acute pain management .

- N-(2-phenylethyl)-2-propylpentanamide : The phenylethyl group likely increases lipophilicity compared to HO-AAVPA, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.